molecular formula C11H11BrClN B6162338 1-(5-bromonaphthalen-1-yl)methanamine hydrochloride CAS No. 1049727-47-0

1-(5-bromonaphthalen-1-yl)methanamine hydrochloride

Cat. No.: B6162338
CAS No.: 1049727-47-0
M. Wt: 272.6
InChI Key:
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Description

1-(5-bromonaphthalen-1-yl)methanamine hydrochloride is a brominated aromatic amine compound. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with a bromine atom at the 5-position and an amine group attached to the 1-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-bromonaphthalen-1-yl)methanamine hydrochloride can be synthesized through several methods. The reaction conditions typically include the use of bromine in the presence of a catalyst, such as iron or aluminum chloride, and subsequent amination using ammonia or an amine source under elevated temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The process may also include purification steps, such as recrystallization or distillation, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-bromonaphthalen-1-yl)methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound, leading to the formation of naphthalene derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can reduce the compound to produce naphthalene derivatives.

  • Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other functional groups, such as hydroxyl or amino groups, using appropriate reagents like sodium hydroxide or ammonia.

Major Products Formed: The major products formed from these reactions include naphthalene derivatives with various functional groups, such as naphthalene-1-ol, naphthalene-1-amine, and other substituted naphthalenes.

Scientific Research Applications

1-(5-bromonaphthalen-1-yl)methanamine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The compound is also used as a building block in the development of new materials and as a reagent in organic synthesis.

In biology, it is utilized in the study of enzyme inhibitors and receptor binding assays. In medicine, it serves as a precursor for the synthesis of potential therapeutic agents. In industry, it is used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(5-bromonaphthalen-1-yl)methanamine hydrochloride exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its activity. In receptor binding assays, it may interact with specific receptors, modulating their signaling pathways. The molecular targets and pathways involved vary depending on the biological system and the specific application.

Comparison with Similar Compounds

1-(5-bromonaphthalen-1-yl)methanamine hydrochloride is similar to other brominated naphthalene derivatives, such as 1-(4-bromonaphthalen-1-yl)methanamine hydrochloride and 1-(2-bromonaphthalen-1-yl)methanamine hydrochloride. These compounds share similar structural features but differ in the position of the bromine atom on the naphthalene ring.

Uniqueness: The uniqueness of this compound lies in its specific position of the bromine atom, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in its applications and effectiveness in different chemical and biological systems.

Conclusion

This compound is a versatile compound with significant applications in scientific research, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in various fields, and its continued study and development may lead to new discoveries and advancements.

Properties

CAS No.

1049727-47-0

Molecular Formula

C11H11BrClN

Molecular Weight

272.6

Purity

95

Origin of Product

United States

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